Benzyl 3-hydroxyazetidine-1-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of related azetidine compounds involves several key steps, including the formation of the azetidine ring and the introduction of functional groups. For instance, the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid involves bromofluorination, reduction, ring closure, and group removal . Similarly, benzazetidines can be synthesized via palladium-catalyzed intramolecular C–H amination, demonstrating the versatility of metal-catalyzed reactions in constructing these heterocycles . These methods could potentially be adapted for the synthesis of Benzyl 3-hydroxyazetidine-1-carboxylate by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of azetidine derivatives is characterized by the presence of a four-membered ring containing nitrogen. This ring structure imparts unique chemical properties to the compounds. For example, the presence of substituents on the azetidine ring, such as hydroxyl or carboxylate groups, can influence the reactivity and conformation of the molecule . The molecular structure of Benzyl 3-hydroxyazetidine-1-carboxylate would likely exhibit similar characteristics, with the benzyl group potentially affecting the compound's overall stability and reactivity.
Chemical Reactions Analysis
Azetidine derivatives can participate in various chemical reactions, often facilitated by their functional groups. The synthesis of 3-hydroxy-1,4-benzodiazepines, for example, involves an acetoxylation reaction at the 3-position of the benzodiazepine ring . Although this reaction is specific to benzodiazepines, it highlights the potential reactivity of hydroxyl groups in azetidine derivatives. Additionally, the synthesis of 1-alkyl-2-carbomethoxy(benzyloxy)-4-methylazetidines shows that azetidines can be functionalized at multiple positions, which could be relevant for the chemical manipulation of Benzyl 3-hydroxyazetidine-1-carboxylate .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure and substituents. For example, the introduction of a fluorine atom can significantly alter the compound's lipophilicity and electronic properties, as seen in the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid . The benzyl group in Benzyl 3-hydroxyazetidine-1-carboxylate would likely affect its solubility and stability, while the hydroxy group could impact its hydrogen bonding capacity and acidity. These properties are crucial for the compound's potential applications in drug design and synthesis.
Scientific Research Applications
Synthesis and Applications in Medicinal Chemistry
Benzyl 3-hydroxyazetidine-1-carboxylate and its analogs have been utilized in the synthesis of novel compounds with potential applications in medicinal chemistry. For instance, research has shown that the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline, involves the use of benzylamine, which leads to the formation of 1-benzyl-2-carbomethoxy-4-methyl-azetidine. This compound has relevance in the synthesis of high molecular weight polypeptides (Soriano, Podraza, & Cromwell, 1980).
Photoreactions and Derivatives
In another study, photochemical reactions of N-formyl-α-oxoamides yielded 3-hydroxyazetidine-2,4-diones. In the case of N-benzyl-N-formylamide, N-formyl-β-lactam was obtained along with the azetidine-2,4-dione, indicating a potential area for chemical exploration and synthesis (Aoyama, Sakamoto, & Omote, 1982).
Role in Peptide Mimetics and Enzyme Inhibitors
The synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose has established their role as non-proteinogenic amino acids. These compounds have been shown to have long-term stability under acidic and neutral pH, suggesting their use in peptide mimetics. Interestingly, specific derivatives of these compounds have demonstrated potent inhibition of glycosidase enzymes, which is significant in medicinal chemistry (Glawar et al., 2013).
Biotransformations and Synthetic Applications
The biotransformation of racemic 1-benzylazetidine-2-carbonitriles by Rhodococcus erythropolis has been demonstrated to yield azetidine-2-carboxylic acids with high enantioselectivity. This process highlights the potential of using microbial whole cells for the synthesis of chiral azetidine-2-carbox amide derivatives, which can be further used in nucleophilic ring-opening reactions for various synthetic applications (Leng, Wang, Pan, Huang, & Wang, 2009).
Safety And Hazards
properties
IUPAC Name |
benzyl 3-hydroxyazetidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-10-6-12(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10,13H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWSNDGCJMGHSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30435306 | |
Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3-hydroxyazetidine-1-carboxylate | |
CAS RN |
128117-22-6 | |
Record name | Benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30435306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzyl 3-hydroxyazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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